![molecular formula C24H16F4O4 B11599817 7-[(2-fluorobenzyl)oxy]-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B11599817.png)
7-[(2-fluorobenzyl)oxy]-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[(2-fluorobenzyl)oxy]-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound is characterized by the presence of a fluorobenzyl group, a methoxyphenyl group, and a trifluoromethyl group attached to the chromen-4-one core structure. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of 7-[(2-fluorobenzyl)oxy]-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions, such as temperature, solvent, and reaction time, can be optimized to achieve high yields and purity of the desired product.
Analyse Chemischer Reaktionen
7-[(2-fluorobenzyl)oxy]-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the benzylic position of the fluorobenzyl group can undergo free radical bromination using N-bromosuccinimide (NBS) under radical conditions . Additionally, nucleophilic substitution reactions can occur at the methoxyphenyl group, leading to the formation of different substituted derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
This compound has been investigated for its potential applications in various scientific research fields. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology and medicine, chromen-4-one derivatives, including this compound, have shown promising activities as anti-inflammatory, anticancer, and antimicrobial agents . The presence of the trifluoromethyl group enhances the compound’s metabolic stability and bioavailability, making it a potential candidate for drug development.
Vergleich Mit ähnlichen Verbindungen
When compared to other similar compounds, 7-[(2-fluorobenzyl)oxy]-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one stands out due to its unique combination of functional groups. Similar compounds include other chromen-4-one derivatives with different substituents, such as 7-[(2-chloro-6-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl acetic acid . The presence of the trifluoromethyl group in the compound of interest enhances its lipophilicity and metabolic stability, which can lead to improved pharmacokinetic properties.
Eigenschaften
Molekularformel |
C24H16F4O4 |
---|---|
Molekulargewicht |
444.4 g/mol |
IUPAC-Name |
7-[(2-fluorophenyl)methoxy]-3-(2-methoxyphenyl)-2-(trifluoromethyl)chromen-4-one |
InChI |
InChI=1S/C24H16F4O4/c1-30-19-9-5-3-7-16(19)21-22(29)17-11-10-15(12-20(17)32-23(21)24(26,27)28)31-13-14-6-2-4-8-18(14)25/h2-12H,13H2,1H3 |
InChI-Schlüssel |
PSFYGRBPNCLRPD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C2=C(OC3=C(C2=O)C=CC(=C3)OCC4=CC=CC=C4F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.